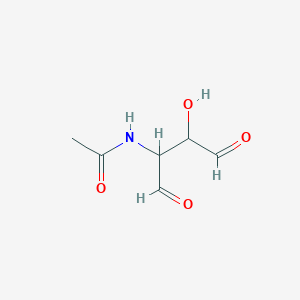
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is an organic compound with the molecular formula C6H9NO4 It is characterized by the presence of a hydroxy group, two oxo groups, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of acetic anhydride with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the oxo groups can produce a diol.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The acetamide group can also participate in binding interactions, contributing to the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: This compound has a similar structure but contains a nitro group, which significantly alters its chemical properties and reactivity.
N-(2-Hydroxyethyl)acetamide: This compound has a hydroxyethyl group instead of the dioxobutan-2-yl group, resulting in different chemical behavior and applications.
Uniqueness
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is unique due to the presence of both hydroxy and oxo groups in its structure, which allows it to participate in a wide range of chemical reactions. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63531-85-1 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
N-(3-hydroxy-1,4-dioxobutan-2-yl)acetamide |
InChI |
InChI=1S/C6H9NO4/c1-4(10)7-5(2-8)6(11)3-9/h2-3,5-6,11H,1H3,(H,7,10) |
InChI-Schlüssel |
FERZSXLUUXEURI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C=O)C(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


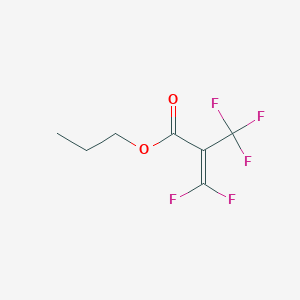
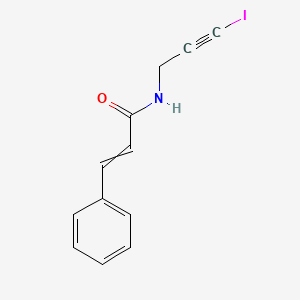
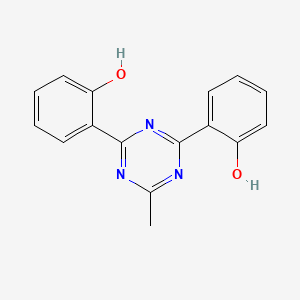
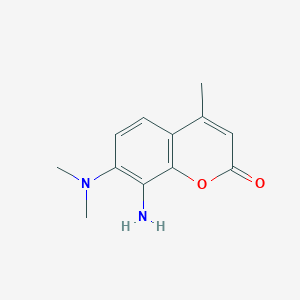
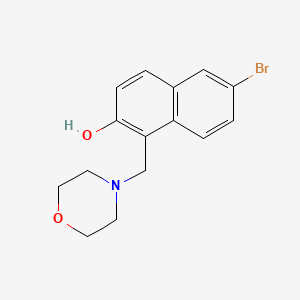
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
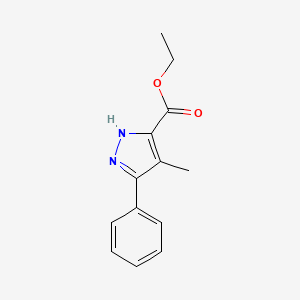
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)

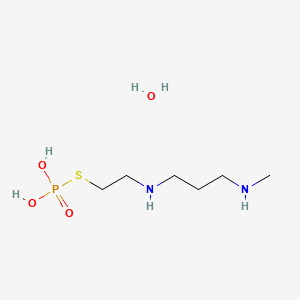

![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
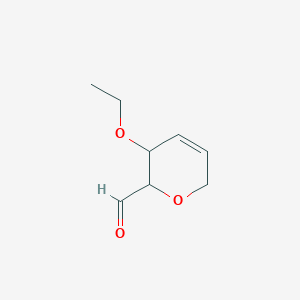
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
